molecular formula C9H17NO2 B7468876 N-cyclohexyl-2-methoxyacetamide

N-cyclohexyl-2-methoxyacetamide

Cat. No. B7468876
M. Wt: 171.24 g/mol
InChI Key: QBKZONQSBJLMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-methoxyacetamide is a chemical compound that belongs to the class of amides. This compound has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

  • Analytical Profiles and Biological Matrix Determination : Analytical characterization of methoxetamine, a compound related to N-cyclohexyl-2-methoxyacetamide, and its determination in biological matrices like blood, urine, and vitreous humor have been developed using techniques like HPLC-UV and mass spectrometry (De Paoli et al., 2013).

  • Pharmacological Profiles : Studies on ketamine and phencyclidine analogs, including methoxetamine, indicate that these compounds are high affinity ligands for the glutamate NMDA receptor, which may explain their psychotomimetic effects in human users (Roth et al., 2013).

  • Metabolism and Isoenzyme Kinetics : Research on the metabolism of methoxetamine, including its metabolic pathways and isoenzyme kinetics, provides insights into the metabolic fate of this ketamine analog in humans and animals (Meyer et al., 2013).

  • Antitumor Activity : Some analogs of N-cyclohexyl-2-methoxyacetamide, such as 4-Amino-2H-benzo[h]chromen-2-one (ABO) derivatives, have been investigated for their antitumor activities, indicating the potential of these compounds in cancer research (Dong et al., 2010).

  • Syntheses and Analytical Characterizations : Studies on the synthesis and characterization of various N-alkyl-arylcyclohexylamines, which are structurally related to N-cyclohexyl-2-methoxyacetamide, have been conducted to aid in the identification of new substances of abuse (Wallach et al., 2016).

  • Neurochemical Effects : Investigations into the neurochemical effects of methoxetamine, a related compound, using brain microdialysis in mice, have provided insights into how these compounds influence neurotransmitter concentrations and potentially cause schizophrenia-like symptoms (Fuchigami et al., 2015).

properties

IUPAC Name

N-cyclohexyl-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-7-9(11)10-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKZONQSBJLMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-methoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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